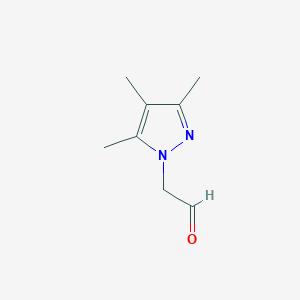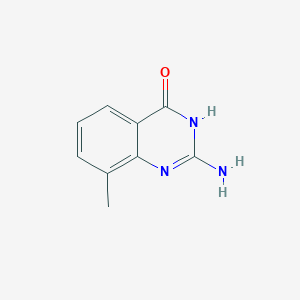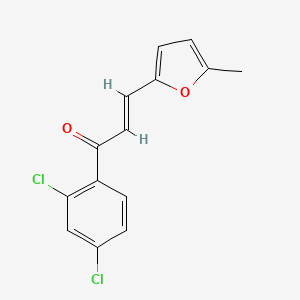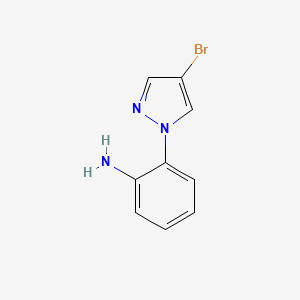
(3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde
説明
“(3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde” is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 . It is characterized by a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The exact structure would require further analysis using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 248.6±28.0 °C and a predicted density of 1.06±0.1 g/cm3 . It also has a predicted pKa value of 3.31±0.10 .科学的研究の応用
Synthesis of Heterocyclic Compounds
(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetaldehyde, as part of the broader family of pyrazolyl compounds, plays a significant role in the synthesis of heterocyclic compounds. These compounds are critical in pharmaceuticals, agrochemicals, and dyes due to their biological and chemical properties. Research has demonstrated methods for constructing heterocyclic compounds like tetrahydrobenzo[b]pyrans, which are significant in drug discovery due to their pharmacological properties. The synthesis involves multi-component reactions using organocatalysts, highlighting the compound's utility in creating valuable heterocyclic compounds with potential applications in green chemistry due to the use of water and ethanol as solvents [H. Kiyani, 2018].
Role in Medicinal Chemistry
Pyrazoline derivatives, closely related to the chemistry of this compound, are noted for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These compounds are synthesized through reactions involving aldehydes and have shown significant potential as leads for new therapeutic agents. The synthesis of these derivatives demonstrates the compound's importance in drug discovery, offering pathways to developing novel drugs with enhanced efficacy and safety profiles [A. M. Dar & Shamsuzzaman, 2015].
Polymerization and Material Science Applications
Research into the polymerization of aldehydes, including those with complex structures like this compound, has opened new avenues in material sciences. These studies focus on creating polymers with specific properties for industrial applications, ranging from coatings to plastic materials with enhanced durability and resistance to environmental factors. The investigations into the mechanisms of polymerization and the properties of resulting polymers underscore the compound's versatility beyond pharmaceutical applications [P. Kubisa et al., 1980].
Insights into Biochemical Processes
This compound and its derivatives also provide insights into biochemical processes, including the metabolism of ethanol and the formation of acetaldehyde, a critical aspect of alcohol consumption's physiological effects. Studies on genetic polymorphisms related to ethanol metabolism have implications for understanding individual variations in alcohol tolerance and the risk of developing alcoholism, offering potential targets for therapeutic intervention [E. Quertemont, 2004].
作用機序
Target of Action
Similar compounds, such as pyrazole derivatives, have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Pyrazole derivatives are known to undergo nucleophilic addition–elimination reactions . This suggests that (3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde might interact with its targets through similar chemical reactions, leading to changes in the target’s function.
Biochemical Pathways
Pyrazole derivatives have been implicated in various biochemical pathways, suggesting that this compound could potentially influence similar pathways .
Pharmacokinetics
Its molecular weight (1522 g/mol) and predicted properties such as boiling point (2486±280 °C) and density (106±01 g/cm3) suggest that it may have reasonable bioavailability .
Result of Action
Based on the known actions of similar pyrazole derivatives, it could potentially influence cellular processes through its interactions with various targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interactions with its targets .
特性
IUPAC Name |
2-(3,4,5-trimethylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-7(2)9-10(4-5-11)8(6)3/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDRVWSQHZOUDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B3086935.png)
![[(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride](/img/structure/B3086938.png)


![(2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid](/img/structure/B3086960.png)
![1-[5-(4-Fluorophenyl)-2-furyl]methanamine hydrochloride](/img/structure/B3086975.png)

![6-(1-Ethylpyrazol-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3086987.png)

![3-[5-(1-Ethylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propanenitrile](/img/structure/B3087010.png)
![4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)-methyl]benzaldehyde](/img/structure/B3087016.png)
